Cas no 1261922-69-3 (4-(3-Fluorophenyl)-2-nitrophenol)
4-(3-Fluorophenyl)-2-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 4-(3-FLUOROPHENYL)-2-NITROPHENOL
- 3'-Fluoro-3-nitro-[1,1'-biphenyl]-4-ol
- DTXSID40686221
- MFCD18315872
- 4-(3-Fluorophenyl)-2-nitrophenol, 95%
- A1-69631
- 1261922-69-3
- 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol
- 4-(3-Fluorophenyl)-2-nitrophenol
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- MDL: MFCD18315872
- Inchi: 1S/C12H8FNO3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H
- InChI Key: CEOJFYFIHGZEMV-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1C=CC(=C(C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 233.04882128Da
- Monoisotopic Mass: 233.04882128Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 66.1Ų
4-(3-Fluorophenyl)-2-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322079-5 g |
4-(3-Fluorophenyl)-2-nitrophenol, 95%; . |
1261922-69-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322079-5g |
4-(3-Fluorophenyl)-2-nitrophenol, 95%; . |
1261922-69-3 | 95% | 5g |
€1159.00 | 2025-04-21 |
4-(3-Fluorophenyl)-2-nitrophenol Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4-(3-Fluorophenyl)-2-nitrophenol
Recent Advances in the Study of 4-(3-Fluorophenyl)-2-nitrophenol (CAS: 1261922-69-3) in Chemical Biology and Pharmaceutical Research
4-(3-Fluorophenyl)-2-nitrophenol (CAS: 1261922-69-3) is a fluorinated nitrophenol derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by the presence of a fluorine atom at the meta position of the phenyl ring and a nitro group ortho to the hydroxyl group, exhibits distinct electronic and steric effects that influence its reactivity and biological activity. Recent studies have explored its utility as a building block in medicinal chemistry, a probe for biochemical assays, and a potential lead compound for drug development.
One of the key areas of investigation has been the role of 4-(3-Fluorophenyl)-2-nitrophenol in enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a selective inhibitor of tyrosine phosphatases, a class of enzymes implicated in various diseases, including cancer and autoimmune disorders. The fluorine substitution was found to enhance binding affinity by forming favorable interactions with hydrophobic pockets in the enzyme active site, while the nitro group contributed to the compound's stability and solubility. These findings suggest that 4-(3-Fluorophenyl)-2-nitrophenol could serve as a valuable scaffold for the development of novel phosphatase inhibitors.
In addition to its enzyme inhibitory properties, 4-(3-Fluorophenyl)-2-nitrophenol has been investigated for its potential as a fluorescent probe. Researchers at the University of Cambridge recently reported its use in the detection of reactive oxygen species (ROS) in cellular systems. The compound's nitro group undergoes reduction in the presence of ROS, leading to a measurable change in fluorescence intensity. This property makes it a promising tool for studying oxidative stress in biological systems, with applications in both basic research and drug screening.
The synthetic accessibility of 4-(3-Fluorophenyl)-2-nitrophenol has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route that improves yield and reduces environmental impact compared to traditional methods. The new protocol employs catalytic fluorination and nitro-group introduction in a one-pot reaction, significantly streamlining production. This advancement is particularly relevant for pharmaceutical companies looking to incorporate this compound into larger-scale drug discovery programs.
Looking forward, the unique properties of 4-(3-Fluorophenyl)-2-nitrophenol (CAS: 1261922-69-3) position it as a versatile compound with multiple potential applications in chemical biology and drug discovery. Current research directions include exploring its use in targeted drug delivery systems, investigating its potential as an antimicrobial agent, and developing derivatives with enhanced pharmacological properties. As these studies progress, we anticipate seeing this compound play an increasingly important role in the development of new therapeutic agents and research tools.
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